cis-(3-Aminocyclobutyl)acetic acid hydrochloride cis-(3-Aminocyclobutyl)acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1523571-91-6
VCID: VC2738739
InChI: InChI=1S/C6H11NO2.ClH/c7-5-1-4(2-5)3-6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H
SMILES: C1C(CC1N)CC(=O)O.Cl
Molecular Formula: C6H12ClNO2
Molecular Weight: 165.62 g/mol

cis-(3-Aminocyclobutyl)acetic acid hydrochloride

CAS No.: 1523571-91-6

Cat. No.: VC2738739

Molecular Formula: C6H12ClNO2

Molecular Weight: 165.62 g/mol

* For research use only. Not for human or veterinary use.

cis-(3-Aminocyclobutyl)acetic acid hydrochloride - 1523571-91-6

Specification

CAS No. 1523571-91-6
Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
IUPAC Name 2-(3-aminocyclobutyl)acetic acid;hydrochloride
Standard InChI InChI=1S/C6H11NO2.ClH/c7-5-1-4(2-5)3-6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H
Standard InChI Key VULUUIGASJOBOK-UHFFFAOYSA-N
SMILES C1C(CC1N)CC(=O)O.Cl
Canonical SMILES C1C(CC1N)CC(=O)O.Cl

Introduction

Chemical Identity and Physical Properties

cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a synthetic compound characterized by its cyclobutane ring structure with an amino group and acetic acid moiety. The compound displays specific structural features that contribute to its biological significance and pharmaceutical potential.

Identification Parameters

The compound is primarily identified through the following parameters:

ParameterValue
CAS Number1523571-91-6 (primary)
Alternative CAS1523606-40-7
Molecular FormulaC6H12ClNO2
Molecular Weight165.62 g/mol
PubChem CID91663924
Parent CompoundCID 67530868 ((3-Aminocyclobutyl)acetic acid)

The compound appears as a white to off-white solid and demonstrates good water solubility due to its hydrochloride salt form, which enhances both its solubility profile and stability characteristics . The specific cis configuration of the amino group relative to the cyclobutane ring is particularly significant for its biological activity, influencing how it interacts with relevant biological targets .

Structural Characteristics

The molecular structure features a cyclobutane ring with an amino group and an acetic acid side chain. The cis configuration specifically refers to the spatial arrangement where the amino group and the acetic acid moiety are positioned on the same side of the cyclobutane ring plane. This precise conformational restriction is crucial for its specialized biological functions and pharmaceutical applications .

The structure can be represented using various chemical notations:

  • SMILES: C1C(CC1N)CC(=O)O.Cl

  • InChI: InChI=1S/C6H11NO2.ClH/c7-5-1-4(2-5)3-6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H

Synthesis and Production Methods

The synthesis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride involves multi-step processes that ensure the correct stereochemical configuration is achieved.

Common Synthetic Approaches

A standard synthetic pathway includes the reductive amination of cis-3-aminocyclobutanol with chloroacetic acid, followed by conversion to the hydrochloride salt. This process ensures the maintenance of the critical cis configuration that is essential for the compound's biological activity.

Characterization Techniques

Following synthesis, the compound is typically characterized using several analytical techniques to confirm its identity, purity, and structural configuration:

TechniqueApplication
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural confirmation and stereochemical analysis
Infrared (IR) SpectroscopyFunctional group identification
Mass SpectrometryMolecular weight confirmation and fragmentation pattern analysis
X-ray CrystallographyAbsolute configuration determination (when applicable)

These analytical methods collectively ensure that the synthesized compound possesses the correct cis configuration and meets the required purity standards, typically ≥97% .

Biological Activities and Mechanisms

The biological significance of cis-(3-Aminocyclobutyl)acetic acid hydrochloride is primarily linked to its structural relationship with important neurotransmitters.

Neurotransmitter Mimicry

Research indicates that cis-(3-Aminocyclobutyl)acetic acid hydrochloride functions as a conformationally restricted analogue of γ-aminobutyric acid (GABA), a critical inhibitory neurotransmitter in the mammalian central nervous system. This structural mimicry allows researchers to study GABA-related activities with greater specificity and control, as the conformational restriction limits the compound to particular spatial arrangements that can interact with specific receptor subtypes.

Neuroprotective Effects

The compound has demonstrated potential neuroprotective properties, particularly in experimental models of neurodegenerative diseases. These effects may be attributed to its influence on neurotransmitter systems and ability to modulate synaptic plasticity, which is fundamental for learning and memory processes. The cyclobutane ring structure provides a rigid framework that potentially enhances target specificity compared to more flexible GABA analogues.

Research Applications and Pharmaceutical Relevance

cis-(3-Aminocyclobutyl)acetic acid hydrochloride has several applications in both research and pharmaceutical development.

Protein Degrader Building Blocks

The compound is classified under the product family of "Protein Degrader Building Blocks" , suggesting its utility in the emerging field of targeted protein degradation. This application area represents a frontier in drug discovery, particularly for targeting previously "undruggable" proteins.

Medicinal Chemistry Applications

In medicinal chemistry, the compound serves as an important tool for developing pharmaceuticals targeting neurological disorders. Its conformationally restricted structure allows for the design of drugs with potentially enhanced target specificity and reduced off-target effects, which are critical considerations in neurological drug development.

Hazard TypeClassificationCode
Acute Toxicity (Oral)Category 4H302
Skin IrritationCategory 2H315
Eye IrritationCategory 2H319
Specific Target Organ Toxicity - Single ExposureCategory 3H335

These classifications indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Limitations and Future Research Directions

Despite its valuable applications, there are several research gaps concerning cis-(3-Aminocyclobutyl)acetic acid hydrochloride that warrant further investigation.

Current Research Limitations

The available literature suggests limited comprehensive studies on the compound's long-term stability under various environmental conditions, its metabolism in biological systems, and its full spectrum of receptor interactions. Additionally, comparative studies with trans isomers and other GABA analogues would provide valuable structure-activity relationship data.

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